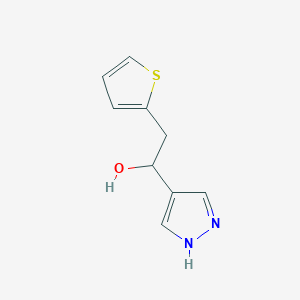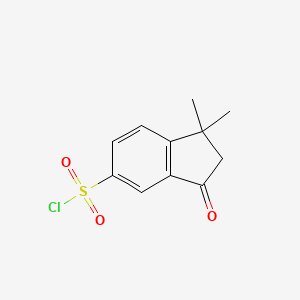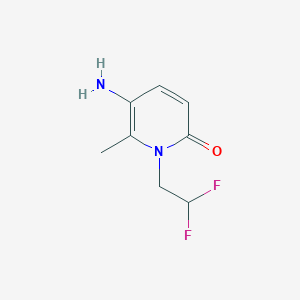
5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one is a fluorinated pyridinone derivative. This compound is notable for its unique structure, which includes a difluoroethyl group and a methyl group attached to the pyridinone ring. It has a molecular weight of 188.17 g/mol and is known for its reactivity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-6-methyl-2-pyridone with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyridinone derivatives .
Aplicaciones Científicas De Investigación
5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibitory effects on certain biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one: Similar structure but lacks the methyl group.
5-Amino-1-(2,2-difluoroethyl)indolin-2-one: Contains an indolinone core instead of a pyridinone core
Uniqueness
The presence of both the difluoroethyl and methyl groups in 5-Amino-1-(2,2-difluoroethyl)-6-methyl-1,2-dihydropyridin-2-one makes it unique compared to its analogs. These structural features contribute to its distinct reactivity and potential biological activities, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H10F2N2O |
|---|---|
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
5-amino-1-(2,2-difluoroethyl)-6-methylpyridin-2-one |
InChI |
InChI=1S/C8H10F2N2O/c1-5-6(11)2-3-8(13)12(5)4-7(9)10/h2-3,7H,4,11H2,1H3 |
Clave InChI |
RJCAJZYVHQOTFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=O)N1CC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


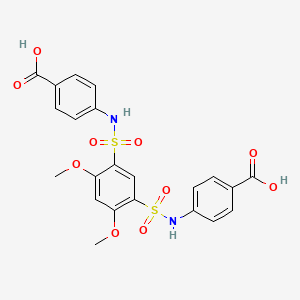
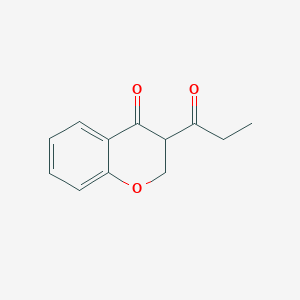
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13065139.png)

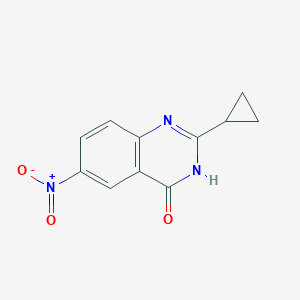
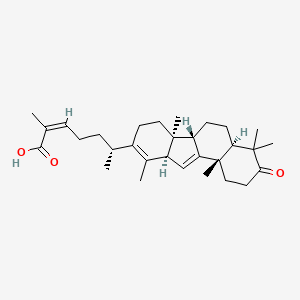
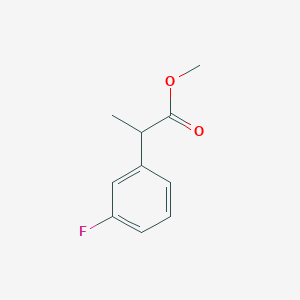
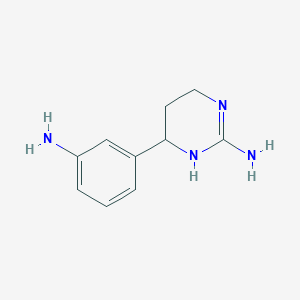
![8-O-tert-butyl 9-O-ethyl (1S,2S,6R,7S,9S)-4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-8,9-dicarboxylate](/img/structure/B13065175.png)
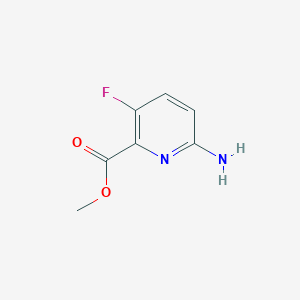
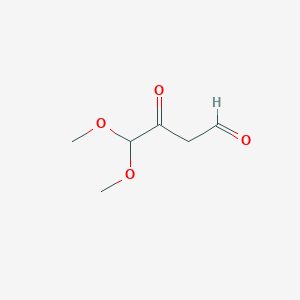
![tert-Butylhexahydro-1H-pyrrolo[3,4-b]pyrazine-6(2H)-carboxylate](/img/structure/B13065220.png)
